molecular formula C30H38O3 B14362682 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) CAS No. 90179-53-6

2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)

Cat. No.: B14362682
CAS No.: 90179-53-6
M. Wt: 446.6 g/mol
InChI Key: OTKURWLIDNEPFX-UHFFFAOYSA-N
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Description

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) typically involves the reaction of 2-hydroxy-1,3-phenylenebis(methylene) with 4-tert-butyl-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, substituted phenols, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This prevents the initiation and propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, interrupting their harmful effects on materials and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)

Uniqueness

Compared to similar compounds, 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) offers enhanced antioxidant properties due to the presence of additional hydroxyl groups, which increase its ability to neutralize free radicals. This makes it particularly effective in applications requiring high oxidative stability .

Properties

CAS No.

90179-53-6

Molecular Formula

C30H38O3

Molecular Weight

446.6 g/mol

IUPAC Name

4-tert-butyl-2-[[3-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methyl]-2-hydroxyphenyl]methyl]-6-methylphenol

InChI

InChI=1S/C30H38O3/c1-18-12-24(29(3,4)5)16-22(26(18)31)14-20-10-9-11-21(28(20)33)15-23-17-25(30(6,7)8)13-19(2)27(23)32/h9-13,16-17,31-33H,14-15H2,1-8H3

InChI Key

OTKURWLIDNEPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CC2=C(C(=CC=C2)CC3=C(C(=CC(=C3)C(C)(C)C)C)O)O)C(C)(C)C

Origin of Product

United States

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